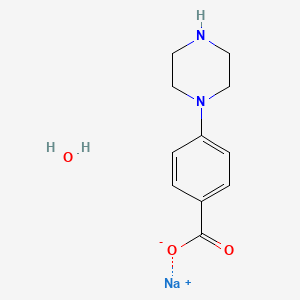

sodium 4-(1-piperazinyl)benzoate hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-piperazin-1-ylbenzoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.Na.H2O/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQJYJFLTITDQR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Preparation of 4 1 Piperazinyl Benzoate Scaffolds

Retrosynthetic Analysis of the 4-(1-Piperazinyl)benzoate Framework

Retrosynthetic analysis of the 4-(1-piperazinyl)benzoate framework reveals two primary disconnection approaches. The most intuitive disconnection is at the C-N bond between the phenyl ring and the piperazine (B1678402) nitrogen. This leads to two key synthons: a 4-halobenzoic acid derivative (or a related electrophile) and piperazine. This approach is the most common and has been extensively explored.

A second, less common, disconnection involves the construction of the piperazine ring itself onto a pre-functionalized aniline (B41778) derivative. This can be achieved by reacting a suitable aniline with bis-(2-haloethyl)amine or diethanolamine. nih.gov However, this method is often less efficient and provides less control over the final substitution pattern.

The primary challenge in the first and more favored approach lies in the inherent symmetry of piperazine, which can lead to undesired N,N'-disubstitution. researchgate.net Therefore, synthetic strategies must be employed to control the reactivity of the two nitrogen atoms to favor monosubstitution.

Development of Novel Synthetic Routes for Piperazine N-Substitution

The quest for efficient and selective methods for the N-substitution of piperazine has led to the development of various synthetic strategies. These range from direct substitution methods to sophisticated metal-catalyzed reactions and environmentally benign approaches.

Direct N-Monosubstitution Strategies and Optimization

Direct N-monosubstitution of piperazine is often complicated by the formation of the symmetrical N,N'-disubstituted product. researchgate.net To circumvent this, several strategies have been developed:

Use of a Large Excess of Piperazine: Employing a significant excess of piperazine can statistically favor the monosubstituted product. However, this approach is not atom-economical and requires separation of the product from the unreacted piperazine.

Protonation of Piperazine: By protonating one of the nitrogen atoms, its nucleophilicity is significantly reduced, thereby favoring reaction at the unprotonated nitrogen. nih.gov This can be achieved by using piperazine salts or by carefully controlling the reaction pH. This method offers a simple and cost-effective route to monosubstituted piperazines. nih.gov

Recent research has focused on optimizing direct monosubstitution methods to avoid the complexities of protection-deprotection steps. For instance, the reaction of piperazine-1-ium cation, generated in situ, with various electrophilic agents has shown promise in providing monosubstituted derivatives in high yields. muni.cz

Palladium-Catalyzed Coupling Reactions for Arylation of Piperazines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the N-arylation of piperazines. nih.govnih.gov These reactions offer a versatile and efficient route to N-arylpiperazines, which are prevalent in many biologically active molecules. nih.gov

The reaction typically involves the coupling of an aryl halide (or triflate) with piperazine in the presence of a palladium catalyst and a suitable ligand. nih.gov The choice of ligand is crucial for the success of the reaction and can influence catalyst activity and selectivity. nih.gov Ligands such as dppf and biarylphosphines like RuPhos and SPhos have been successfully employed for the arylation of piperazines. nih.gov

While highly effective, these reactions can be sensitive to reaction conditions, and the cost of the palladium catalyst can be a consideration for large-scale synthesis. nih.govacs.org Research continues to focus on developing more active and robust catalyst systems that can operate at low catalyst loadings. acs.org

| Strategy | Key Reagents | Advantages | Disadvantages | Key References |

|---|---|---|---|---|

| Direct N-Monosubstitution (Protonation) | Piperazine, Acid (e.g., HCl) | Simple, cost-effective, avoids protecting groups. | May require careful pH control, potential for side reactions. | nih.govmuni.cz |

| Direct N-Monosubstitution (Protecting Groups) | Piperazine, Protecting agent (e.g., Boc-anhydride), Deprotecting agent | High selectivity for monosubstitution. | Multi-step process, lower atom economy, added cost of reagents. | researchgate.netorgsyn.org |

| Palladium-Catalyzed Arylation | Aryl halide, Piperazine, Palladium catalyst, Ligand, Base | High yields, broad substrate scope, good functional group tolerance. | Cost of catalyst, sensitivity to reaction conditions, potential for metal contamination. | nih.govnih.govnih.gov |

Green Chemistry Approaches in Synthetic Protocol Development (e.g., Aqueous Media, Organocatalysis)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. researchgate.net This has led to the exploration of green chemistry approaches for the synthesis of piperazine derivatives.

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a key principle of green chemistry. The synthesis of some piperazine derivatives has been successfully achieved in aqueous media, reducing the environmental impact of the process. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts, instead of metal-based catalysts, is another important green chemistry strategy. mdpi.com Organocatalysts can offer high efficiency and selectivity while being less toxic and more sustainable than their metal counterparts. mdpi.com For instance, organic photoredox catalysts have been used to promote the C-H functionalization of piperazines. mdpi.comnsf.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.net This technique has been applied to the synthesis of piperazine analogs, contributing to more energy-efficient processes. researchgate.net

These green approaches not only minimize the environmental footprint of the synthesis but can also lead to more efficient and cost-effective production methods. researchgate.net

Preparation of Sodium 4-(1-Piperazinyl)benzoate Hydrate (B1144303)

The final step in the synthesis of the target compound is the formation of the sodium salt and its crystallization as a hydrate.

Salt Formation and Crystallization Techniques

The formation of sodium 4-(1-piperazinyl)benzoate is typically achieved by reacting 4-(1-piperazinyl)benzoic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. The reaction is usually carried out in a suitable solvent, often an alcohol or a mixture of solvents, to facilitate the dissolution of the reactants and the crystallization of the product.

Crystallization is a critical step in obtaining a pure, crystalline solid. The choice of solvent and the crystallization conditions (e.g., temperature, cooling rate) can significantly impact the crystal form (polymorph) and the degree of hydration of the final product. For instance, co-crystallization of N-(4-nitrophenyl)piperazine with benzoic acid from a methanol (B129727)/ethyl acetate (B1210297) solution yielded a monohydrate salt. researchgate.netnih.gov

The process of forming sodium benzoate (B1203000) from its corresponding acid or ester has been well-studied. For example, sodium benzoate can be prepared by the saponification of methyl benzoate with sodium hydroxide. researchgate.net The resulting sodium benzoate can then be isolated, for instance, by azeotropic distillation with benzene (B151609) to remove water. researchgate.net Another method involves the reaction of sodium phenate with carbon dioxide under high temperature and pressure. google.com

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of 4-(1-piperazinyl)benzoate scaffolds from a laboratory setting to a larger, pilot-plant or industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility. rsc.org Key considerations often revolve around the core Buchwald-Hartwig amination step.

Key Scale-Up Guidelines:

Inert Atmosphere: While some modern catalyst systems show remarkable stability in air for short periods, large-scale reactions are sensitive to oxygen and moisture once the catalyst is activated. nih.govsigmaaldrich.com Maintaining an inert nitrogen or argon atmosphere is crucial to prevent catalyst degradation and ensure consistent reaction kinetics.

Reagent and Solvent Purity: The use of dry, high-purity reagents and anhydrous solvents is paramount. Water can interfere with the catalytic cycle of many palladium systems. sigmaaldrich.com

Thermal Management: Cross-coupling reactions are often exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaway and maintain the optimal reaction temperature. Preheating oil baths or reactor jackets helps avoid temperature spikes during initiation. sigmaaldrich.com

Mixing and Agitation: Ensuring homogenous mixing of solids (catalyst, base, aryl halide) and liquids becomes more challenging in large reactors. Inefficient agitation can lead to localized "hot spots" or areas of low catalyst concentration, resulting in incomplete conversion and increased byproduct formation.

Handling of Solids: The Buchwald-Hartwig reaction generates stoichiometric quantities of inorganic salt byproducts (e.g., sodium bromide). rsc.org These solids can make stirring difficult and complicate product isolation. In modern manufacturing, continuous flow reactors are increasingly used as an alternative to traditional batch processing. Flow chemistry can offer superior control over reaction parameters and mitigate issues with solid handling, as the product stream is continuously removed. rsc.orgchemrxiv.org

A typical laboratory-to-pilot scale transition would involve a thorough hazard analysis, optimization of catalyst loading to balance cost and reaction time, and the development of a robust workup and purification procedure that is both efficient and scalable. rsc.org

Catalyst Evaluation and Mechanistic Insights into Key Transformations

The key transformation in forming the 4-(1-piperazinyl)benzoate scaffold is the C-N cross-coupling reaction. The Buchwald-Hartwig amination is the predominant method, and its success hinges on the selection of an appropriate catalyst system. nih.gov

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide (e.g., ethyl 4-bromobenzoate) to a Pd(0) species, followed by coordination of the amine (piperazine), and subsequent reductive elimination of the desired N-arylpiperazine product, regenerating the Pd(0) catalyst.

Catalyst and Ligand Evaluation: The choice of ligand for the palladium center is critical for catalyst stability and activity. A variety of phosphine-based ligands have been evaluated for N-arylation reactions. The performance of the catalyst is judged by yield, reaction time, and its ability to facilitate the reaction under mild conditions.

| Catalyst System | Ligand Type | Typical Conditions | Key Findings |

| Pd(OAc)₂ / BINAP | Biarylphosphine | Toluene, NaOtBu, 100 °C | An early, effective system. Kinetic studies show an induction period due to slow catalyst activation. nih.gov |

| G3-XantPhos Pd | Buchwald Precatalyst | MeCN/PhMe, DBU, 140 °C | Allows for use of a soluble, milder organic base (DBU), creating a homogeneous system suitable for flow chemistry. chemrxiv.org |

| Pd₂ (dba)₃ / BrettPhos | Buchwald Precatalyst | Toluene/Piperazine, NaOtBu, 100 °C | Enables rapid (10 min), aerobic, and even solvent-free reactions, offering a "green" synthetic route. nih.gov |

Mechanistic Considerations for Chemo-Selectivity: A primary mechanistic challenge in the synthesis of 4-(1-piperazinyl)benzoate is achieving mono-arylation over diarylation of the symmetrical piperazine nucleophile. Several factors influence this selectivity:

Stoichiometry: Using a large excess of piperazine shifts the equilibrium towards the mono-substituted product. In some procedures, piperazine itself can be used as the solvent to maximize this effect. nih.gov

Steric Hindrance: The initial arylation of one nitrogen atom introduces steric bulk, which can kinetically disfavor a second arylation event at the remaining N-H site.

Piperazinium Salt Strategy: Reacting the piperazin-1-ium (B1237378) cation (mono-protonated piperazine) with electrophiles is another method to ensure mono-substitution, as the proton effectively acts as a protecting group on one of the nitrogen atoms.

Kinetic studies have revealed that the reaction mechanism can be complex, with the catalyst's resting state and the reaction order being dependent on the relative concentrations of the substrates and the specific catalyst system employed. nih.gov Understanding these nuances is crucial for optimizing the reaction for high yield and purity of the desired mono-arylated product.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of sodium 4-(1-piperazinyl)benzoate hydrate (B1144303) is characterized by a series of absorption bands that confirm the presence of its key functional groups. The presence of water of hydration is typically evidenced by a broad absorption band in the region of 3400-3500 cm⁻¹, corresponding to the O-H stretching vibrations of the water molecule.

The piperazine (B1678402) moiety exhibits several characteristic vibrations. The N-H stretching of the secondary amine is expected to appear as a sharp to medium band around 3300-3450 cm⁻¹. auburn.edu C-H stretching vibrations of the methylene (B1212753) groups in the piperazine ring are observed in the 2800-3000 cm⁻¹ region. researchgate.net Furthermore, N-H bending vibrations can be found near 1589 cm⁻¹ and C-N stretching vibrations are typically located in the 1030-1230 cm⁻¹ range. rsc.org

The benzoate (B1203000) portion of the molecule is identified by the characteristic vibrations of the carboxylate group (COO⁻). The asymmetric stretching vibration of the carboxylate anion is a strong band typically found in the 1540-1610 cm⁻¹ range, while the symmetric stretching vibration appears as a weaker band between 1390-1440 cm⁻¹. researchgate.netaidic.it The presence of these two distinct bands, in place of the C=O stretch of a carboxylic acid (around 1700 cm⁻¹), is a clear indicator of the sodium salt form. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.netaidic.it

Table 1: Predicted FTIR Vibrational Frequencies for Sodium 4-(1-piperazinyl)benzoate Hydrate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3450 (broad) | O-H Stretch | Water of Hydration |

| ~3350 | N-H Stretch | Piperazine (secondary amine) |

| ~3050 | Aromatic C-H Stretch | Benzoate Ring |

| ~2950, ~2850 | Aliphatic C-H Stretch | Piperazine Ring |

| ~1600 | Asymmetric COO⁻ Stretch | Sodium Carboxylate |

| ~1590 | N-H Bend | Piperazine (secondary amine) |

| ~1500, ~1450 | Aromatic C=C Stretch | Benzoate Ring |

| ~1420 | Symmetric COO⁻ Stretch | Sodium Carboxylate |

| ~1130 | C-N Stretch | Piperazine Ring |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to be prominent. The ring breathing mode of the para-substituted benzene ring should produce a strong signal around 1007 cm⁻¹, and another characteristic peak for the benzene ring is often observed near 1605 cm⁻¹. researchgate.net

The piperazine ring also has distinct Raman signals. A ring breathing vibration is typically found around 978 cm⁻¹, with CH₂ twisting and scissoring modes appearing near 1360 cm⁻¹ and 1430 cm⁻¹, respectively. nih.gov The symmetric C-N stretching vibrations within the piperazine ring would also be Raman active. The symmetric stretching of the carboxylate group (COO⁻) is also expected to be a strong band in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would provide a wealth of information regarding the proton environments. The aromatic protons of the benzoate ring are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-donating carboxylate group (H-3 and H-5) would be shifted upfield compared to those ortho to the piperazine substituent (H-2 and H-6). Based on data for benzoic acid and related structures, the protons ortho to the carboxylate are predicted to be in the range of 7.8-8.1 ppm, while the protons ortho to the piperazine nitrogen would likely appear around 6.9-7.2 ppm. docbrown.info

The piperazine ring protons typically show two distinct signals corresponding to the two sets of non-equivalent methylene groups. The four protons on the carbons adjacent to the benzoate ring (N-aryl side) would be expected to resonate at a different chemical shift than the four protons adjacent to the N-H group. These would likely appear as broad multiplets or triplets in the range of 3.0-3.5 ppm and 2.8-3.2 ppm, respectively. mdpi.com The N-H proton itself would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to COO⁻) | ~7.9 | Doublet | ~8.0 |

| Aromatic H (ortho to Piperazine) | ~7.0 | Doublet | ~8.0 |

| Piperazine -CH₂- (N-Aryl) | ~3.2 | Triplet | ~5.0 |

| Piperazine -CH₂- (N-H) | ~3.0 | Triplet | ~5.0 |

| Piperazine N-H | Variable | Broad Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, six distinct signals are expected. The carboxylate carbon (C=O) would be found in the downfield region, typically around 170-175 ppm. rsc.org The aromatic carbons would show four signals: the ipso-carbon attached to the carboxylate group, the ipso-carbon attached to the piperazine nitrogen, and the two pairs of equivalent aromatic C-H carbons. The carbon attached to the electron-withdrawing carboxylate would be downfield, while the one attached to the electron-donating piperazine nitrogen would be upfield.

The piperazine ring would exhibit two signals for the two non-equivalent sets of methylene carbons, typically in the range of 40-55 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylate C=O | ~172 |

| Aromatic C (ipso-COO⁻) | ~135 |

| Aromatic C (ipso-Piperazine) | ~150 |

| Aromatic C-H (ortho to COO⁻) | ~130 |

| Aromatic C-H (ortho to Piperazine) | ~115 |

| Piperazine -CH₂- (N-Aryl) | ~50 |

| Piperazine -CH₂- (N-H) | ~45 |

Advanced NMR Techniques for Stereochemical and Conformational Studies (e.g., 2D NMR, Solid-State NMR)

The conformational dynamics of the piperazine ring can be investigated in detail using advanced NMR techniques. Temperature-dependent ¹H NMR studies can reveal information about the energy barriers associated with the chair-to-chair interconversion of the piperazine ring and rotation around the N-aryl bond. rsc.orgnih.gov At lower temperatures, the signals for the piperazine protons may broaden and then sharpen into distinct signals for the axial and equatorial protons, allowing for the calculation of the free energy of activation (ΔG‡) for these conformational changes. nih.gov For related N-acylpiperazines, these barriers have been calculated to be between 56 and 80 kJ/mol. nih.govrsc.org

Two-dimensional (2D) NMR experiments are invaluable for unambiguous signal assignment. Correlation Spectroscopy (COSY) would show correlations between coupled protons, for example, between the adjacent aromatic protons and between the geminal and vicinal protons of the piperazine ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing the connectivity across the molecule, showing correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show a correlation between the piperazine protons on the carbons adjacent to the benzene ring and the ipso-carbon of the aromatic ring.

Solid-state NMR (ssNMR) can provide information about the structure and dynamics of the compound in the solid state, which can differ significantly from its solution-state conformation. nih.govresearchgate.net This technique is particularly useful for studying polymorphism and for characterizing the interactions in a crystalline lattice, including the hydrogen bonding involving the water of hydration and the piperazine N-H group. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For sodium 4-(1-piperazinyl)benzoate, this analysis confirms the identity and integrity of the molecule.

While direct mass spectrometry data for the hydrated sodium salt is not extensively published, the behavior of its constituent acid, 4-(piperazin-1-yl)benzoic acid, provides significant insight. The molecular formula for 4-(piperazin-1-yl)benzoic acid is C₁₁H₁₄N₂O₂ with a monoisotopic mass of 206.1055 Da. uni.lu In a typical electrospray ionization (ESI) mass spectrometry experiment, the compound is ionized, and various adducts can be observed.

The fragmentation of the parent molecule primarily occurs at the most labile bonds. Key fragmentation pathways would involve the piperazine ring and the carboxylate group. The fragmentation of benzoic acid, for instance, famously yields major fragments at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), and m/z 77, representing the phenyl cation ([C₆H₅]⁺), after the respective loss of the -OH group and the -COOH group. docbrown.info Similarly, fragmentation of the piperazine ring is known to produce characteristic ions. researchgate.net For 4-(1-piperazinyl)benzoate, cleavage between the phenyl group and the piperazine nitrogen, as well as fragmentation within the piperazine ring itself, would be expected, providing structural confirmation.

Table 1: Predicted Mass Spectrometry Data for 4-(piperazin-1-yl)benzoic acid Adducts Data predicted for the parent acid, which is the species typically observed in solution-based ESI-MS.

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 207.11281 |

| [M+Na]⁺ | 229.09475 |

| [M-H]⁻ | 205.09825 |

| [M+K]⁺ | 245.06869 |

| [M+H-H₂O]⁺ | 189.10279 |

Source: PubChem. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Transparency

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The spectrum of this compound in an aqueous solution is expected to be dominated by the electronic transitions within the substituted benzene ring chromophore.

The UV spectrum of the benzoate anion typically shows two main absorption bands. rsc.org A strong absorption band, referred to as the B-band (benzenoid band), is observed at a lower wavelength, while a weaker C-band (conjugate band) appears at a higher wavelength. For sodium benzoate in water, the primary absorption maximum (λmax) is consistently reported around 224-226 nm. researchgate.netresearchgate.netacgpubs.org A study comparing benzoic acid and its deprotonated anion form found the B-band peak for the anion at 225 nm and the C-band at 269 nm. rsc.org These absorptions are attributed to π→π* electronic transitions within the aromatic ring and carboxylate group.

The piperazine moiety acts as an auxochrome, a group that can modify the absorption characteristics of the chromophore. The nitrogen atoms in the piperazine ring possess non-bonding electrons (n-electrons), which could potentially lead to n→π* transitions, although these are often much weaker and can be obscured by the more intense π→π* bands.

The compound is expected to be transparent in the visible region of the spectrum (approximately 400-700 nm), as the identified electronic transitions occur in the UV range. This indicates that the molecule does not absorb visible light, and solutions of the pure compound would appear colorless.

Table 2: Expected UV-Vis Absorption Data for Sodium 4-(1-piperazinyl)benzoate in Aqueous Solution Data is inferred from studies on sodium benzoate and benzoate anion.

| Absorption Band | Approximate λmax (nm) | Associated Electronic Transition |

| B-Band | ~225 nm | π→π |

| C-Band | ~269 nm | π→π |

Crystallographic Studies and Supramolecular Interactions in the Solid State

Single Crystal X-ray Diffraction Analysis of Sodium 4-(1-Piperazinyl)benzoate Hydrate (B1144303)

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of the crystal system, space group, molecular conformation, and the intricate details of intermolecular interactions that dictate the crystal packing. While specific crystallographic data for the title compound is not publicly available, analysis of closely related structures provides a clear framework for the expected findings.

The initial step in an SCXRD analysis is the determination of the unit cell parameters and the crystal's symmetry, which define its crystal system and space group. For example, related compounds such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) have been found to crystallize in the orthorhombic (Pna2₁) and monoclinic (P2₁) systems, respectively iucr.org. Another similar molecule, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, crystallizes in the orthorhombic system with the space group Pna2₁ nih.goviucr.orgresearchgate.net. Salts of N-(4-fluorophenyl)piperazine with various aromatic carboxylic acids have also been reported, some of which crystallize in the triclinic system with space group P-1 nih.gov. Based on these analogues, sodium 4-(1-piperazinyl)benzoate hydrate is expected to crystallize in a low-symmetry system such as monoclinic or triclinic.

Table 1: Representative Crystal System Data from Analogous Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid | Orthorhombic | Pna2₁ | nih.goviucr.org |

| 1-benzoyl-4-(4-nitrophenyl)piperazine | Orthorhombic | Pna2₁ | iucr.org |

SCXRD analysis reveals the exact conformation of the molecule, including bond lengths, bond angles, and torsion angles. In structures containing a piperazine (B1678402) ring, a key feature is the conformation of this six-membered ring. In virtually all structurally characterized derivatives, the piperazine ring adopts a stable chair conformation iucr.orgnih.govnih.gov.

The relative orientation of the piperazine and benzoate (B1203000) moieties is described by the dihedral angle between the planes of the two rings. In the related structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, the dihedral angle between the essentially planar C-atoms of the piperazine ring and the benzene (B151609) ring is approximately 30.7° nih.goviucr.orgresearchgate.net. This twisting is a common feature, preventing a fully coplanar arrangement due to steric hindrance. The specific torsion angles defining the geometry of the piperazine ring and its connection to the benzoate group would be precisely determined from the crystallographic data.

Table 2: Typical Conformational Data from an Analogous Compound

| Feature | Description | Value (for 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid) | Reference |

|---|---|---|---|

| Piperazine Ring Conformation | Chair | - | nih.goviucr.orgresearchgate.net |

The presence of hydrogen-bond donors (the piperazine N-H group and the water molecule's O-H groups) and acceptors (the carboxylate oxygen atoms, the water oxygen, and the tertiary piperazine nitrogen) allows for the formation of an extensive hydrogen-bonding network. These interactions are fundamental to the stability of the crystal lattice.

N-H···O bonds: The protonated secondary amine of the piperazinium cation forms strong hydrogen bonds to the oxygen atoms of the benzoate carboxylate group or to the water molecule.

O-H···O bonds: The water molecule is a critical linker, acting as both a hydrogen bond donor (from its two O-H bonds) and an acceptor (at its oxygen atom). It bridges cations and anions, for instance by donating to a carboxylate oxygen and accepting from a piperazine N-H group. In related hydrated benzoate salts, water molecules are observed to mediate strong intermolecular hydrogen bonding nih.gov.

In related hydrated piperazinium benzoate salts, these hydrogen bonds link the components into higher-order structures, such as chains and rings with specific graph-set notations like R⁴₄(12) or R⁴₆(12) nih.govnih.govresearchgate.net. The combination of these interactions creates a robust, three-dimensional supramolecular architecture.

Beyond hydrogen bonding, other non-covalent forces contribute to the crystal's cohesion. The planar aromatic rings of the benzoate anions are capable of engaging in such interactions.

π-π Stacking: This interaction involves the stacking of aromatic rings one on top of another. While sometimes present, significant π-π stacking is not always a dominant feature in similar benzoate salts, as the packing can be dominated by strong hydrogen bonds and ionic forces.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

For a compound like this compound, this analysis would quantify the percentage of the Hirshfeld surface area corresponding to each type of interaction. Studies on analogous piperazine salts show that O···H/H···O contacts, representing hydrogen bonds, are typically the most significant, often accounting for over 30% of all contacts iucr.org. The analysis would also quantify contributions from H···H, C···H/H···C, and other weaker interactions, providing a complete picture of the forces governing the crystal's supramolecular assembly.

Computational and Theoretical Investigations of Molecular and Crystal Properties

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine various molecular properties of sodium 4-(1-piperazinyl)benzoate hydrate (B1144303).

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure is adjusted to find the minimum energy conformation. This process yields precise bond lengths and angles. uctm.edu

Following optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. These predicted spectra can be compared with experimental results to validate the computational model.

Table 1: Hypothetical Optimized Geometric Parameters for the 4-(1-piperazinyl)benzoate anion. This table is illustrative and shows the type of data obtained from DFT geometry optimization. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (carboxylate) | ~1.25 Å |

| Bond Length | C-N (ring-piperazine) | ~1.38 Å |

| Bond Angle | O-C-O (carboxylate) | ~125° |

| Dihedral Angle | C-C-N-C (ring-piperazine) | ~180° (indicating planarity) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. researchgate.net These energies are essential for calculating various quantum chemical parameters. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties. This table presents typical data derived from a HOMO-LUMO analysis. The values are for illustrative purposes only.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.comresearchgate.net The MEP map displays different values of electrostatic potential on the electron density surface, typically using a color scale.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In the 4-(1-piperazinyl)benzoate anion, these would be concentrated around the oxygen atoms of the carboxylate group.

Blue regions represent positive electrostatic potential, which is electron-poor and indicates sites for nucleophilic attack. These are often found around hydrogen atoms, particularly those bonded to heteroatoms like nitrogen.

Green regions denote neutral or near-zero potential.

This analysis helps in understanding where the molecule is most likely to interact with other charged or polar species. deeporigin.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. materialsciencejournal.orgresearchgate.net It examines intramolecular interactions, charge delocalization, and hyperconjugative effects by transforming the calculated wave function into localized orbitals. nih.govmaterialsciencejournal.org

Global Reactivity Descriptors and Thermodynamic Stability Predictions

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. nih.govresearchgate.net These descriptors provide a quantitative basis for the molecule's behavior in chemical reactions.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ). A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness ( 1/η ), indicating how easily a molecule will undergo electronic changes.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment ( χ²/2η ).

Thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can also be computed to predict the stability of the compound under different conditions.

Table 3: Hypothetical Global Reactivity Descriptors. This table illustrates the kind of data generated from reactivity descriptor calculations. The values are not specific to the titled compound.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I+A)/2 | 3.85 |

| Chemical Hardness (η) | (I-A)/2 | 2.65 |

| Chemical Softness (S) | 1/η | 0.38 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.80 |

Intermolecular Interaction Energy Analysis (Energy Frameworks)

While DFT calculations focus on the properties of a single molecule, understanding the solid-state structure of sodium 4-(1-piperazinyl)benzoate hydrate requires analyzing the interactions between molecules in the crystal lattice. nih.gov Intermolecular interaction energy analysis, often visualized using energy frameworks, quantifies the strength of these interactions. researchgate.net

This analysis calculates the pairwise interaction energies between a central molecule and its neighbors, decomposing them into electrostatic, polarization, dispersion, and repulsion components. nih.gov The results can be visualized as cylinders connecting pairs of molecules, where the cylinder's thickness is proportional to the interaction strength. This method highlights the dominant forces responsible for crystal packing, such as hydrogen bonds (e.g., N-H···O, O-H···O) and π-π stacking interactions, which are crucial for the stability of the crystal structure. nih.govresearchgate.net For a hydrated salt, this analysis would be critical in understanding the role of the water molecules and sodium ions in bridging the organic anions to form the three-dimensional crystal lattice. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. oup.comuib.nomanchester.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior, including its conformational changes and its interactions with a solvent. This information is crucial for understanding the behavior of this compound in a solution, such as water.

Conformational Sampling:

Solution Behavior:

When dissolved in a solvent like water, the sodium cation and the 4-(1-piperazinyl)benzoate anion will be solvated, with water molecules arranging themselves around the solute particles. MD simulations can model these solvation effects explicitly, providing insights into the hydration shell structure and the nature of solute-solvent interactions. uib.no For example, simulations can reveal the extent of hydrogen bonding between the piperazine (B1678402) nitrogen atoms and water molecules, as well as the interactions between the carboxylate group and surrounding water. uib.no Understanding this behavior is fundamental to predicting properties like solubility and the tendency of the compound to aggregate in solution.

Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Example Value/Description | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system as a function of its atomic coordinates. |

| Solvent Model | TIP3P, SPC/E | An explicit representation of water molecules in the simulation box. |

| System Size | ~5000 atoms | Includes the solute molecule and a sufficient number of solvent molecules to avoid boundary artifacts. |

| Simulation Time | 100 nanoseconds | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. |

| Temperature | 300 K | The temperature at which the simulation is run, typically room temperature. |

| Pressure | 1 atm | The pressure at which the simulation is run, typically atmospheric pressure. |

This table is for illustrative purposes to show typical parameters for an MD simulation and does not represent actual experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. ajrconline.orgmdpi.comnih.gov In a non-clinical context, QSAR models can be valuable for predicting a wide range of properties, thereby reducing the need for extensive experimental testing. mdpi.com

For this compound, QSAR models could be developed to predict properties such as its solubility, lipophilicity (logP), or its potential to interact with various biological targets. The development of a QSAR model typically involves several key steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For a model focused on piperazine derivatives, this would include a series of related compounds. openpharmaceuticalsciencesjournal.comnih.govresearchgate.net

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the experimental property. semanticscholar.org

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

The application of QSAR to organic salts requires careful consideration of how to handle the counter-ion. Often, the organic component is the primary focus for descriptor calculation. researchgate.net For this compound, QSAR models could be developed to predict, for example, its ecotoxicity by correlating molecular descriptors with toxicity data from a series of related organic compounds. nih.gov

Illustrative QSAR Model for Predicting Aqueous Solubility

| Molecular Descriptor | Coefficient | Description |

| LogP (Octanol-Water Partition Coefficient) | -0.85 | A measure of the molecule's lipophilicity. |

| Number of Hydrogen Bond Donors | +0.50 | The number of N-H or O-H bonds in the molecule. |

| Molecular Weight | -0.01 | The mass of the molecule. |

| Polar Surface Area | +0.02 | The surface area of the molecule that arises from polar atoms. |

This table is a hypothetical representation of a QSAR model for aqueous solubility and does not represent a validated model for this compound.

By leveraging these computational and theoretical approaches, researchers can gain a more profound understanding of the molecular characteristics of this compound, facilitating its development and application in various scientific and technological fields.

Chemical Reactivity, Derivatization, and Utility As a Synthetic Intermediate

Functional Group Transformations of the Benzoate (B1203000) Moiety

The benzoate portion of the molecule, after protonation to the corresponding carboxylic acid, is amenable to a variety of classical functional group transformations. These reactions are fundamental in modifying the electronic and steric properties of the scaffold or for linking it to other molecular fragments.

Key transformations include:

Esterification: The carboxylic acid can be converted to various esters through reactions with alcohols under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.

Amidation: Coupling of the carboxylic acid with primary or secondary amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding amides. This is a particularly important reaction for building larger, peptide-like structures.

Reduction: The carboxyl group can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using strong reducing agents such as lithium aluminum hydride (LiAlH4). This transformation provides access to a different class of derivatives.

Decarboxylation: While not always straightforward, under certain conditions, the carboxyl group can be removed, leading to a phenylpiperazine derivative.

These transformations allow for the introduction of a wide range of functionalities, significantly expanding the chemical space accessible from the parent compound. mdpi.comresearchgate.net

Table 1: Examples of Functional Group Transformations of the Benzoate Moiety

| Starting Material | Reagent(s) | Product Type | General Reaction |

| 4-(1-Piperazinyl)benzoic acid | Methanol (B129727), H₂SO₄ | Methyl Ester | Esterification |

| 4-(1-Piperazinyl)benzoic acid | SOCl₂, then Benzylamine | N-Benzyl Amide | Amidation |

| 4-(1-Piperazinyl)benzoic acid | LiAlH₄, then H₂O | Benzyl Alcohol | Reduction |

Reactions Involving the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms with distinct chemical environments. The nitrogen atom attached to the benzene (B151609) ring (N-1) is a tertiary amine and significantly less nucleophilic due to the delocalization of its lone pair of electrons into the aromatic system. In contrast, the distal nitrogen atom (N-4) is a secondary amine, which serves as the primary site for derivatization. nih.govnih.gov

Common reactions at the N-4 position include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups.

N-Acylation: Reaction with acyl chlorides or acid anhydrides forms amides, providing a method to attach a variety of acyl groups.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups.

Mannich Reaction: Condensation with an aldehyde and another compound containing an active hydrogen (like a ketone or another amine) forms a Mannich base, allowing for the construction of more complex structures. researchgate.nethumanjournals.com

The reactivity of the N-4 nitrogen is crucial for the role of piperazine as a "privileged scaffold" in medicinal chemistry, as it allows for the systematic modification of a molecule's properties. nih.gov

Table 2: Derivatization Reactions of the Piperazine N-4 Nitrogen

| Reaction Type | Reagent Example | Functional Group Introduced |

| N-Alkylation | Benzyl bromide | Benzyl group |

| N-Acylation | Acetyl chloride | Acetyl group |

| N-Arylation | 2-Chloropyridine (with Pd catalyst) | Pyridin-2-yl group |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropyl group |

Development of Diverse Piperazine-Substituted Benzoate Derivatives

By combining the transformations of both the benzoate and piperazine moieties, a vast library of derivatives can be systematically synthesized. researchgate.netrsc.org This modular approach is highly valuable in fields like drug discovery, where the goal is to fine-tune the structure of a molecule to optimize its biological activity and pharmacokinetic properties. nih.gov For instance, one could first N-functionalize the piperazine ring and then convert the carboxylate into a series of different amides. Alternatively, the benzoate could first be esterified, followed by diversification at the piperazine nitrogen. This strategic derivatization allows for the exploration of structure-activity relationships. nih.gov

Table 3: Examples of Diverse Piperazine-Substituted Benzoate Derivatives

| Derivative Name | Modification at Piperazine N-4 | Modification at Benzoate |

| Methyl 4-(4-benzylpiperazin-1-yl)benzoate | Benzyl group | Methyl ester |

| N-phenyl-4-(4-acetylpiperazin-1-yl)benzamide | Acetyl group | Phenyl amide |

| (4-(4-isopropylpiperazin-1-yl)phenyl)methanol | Isopropyl group | Reduction to alcohol |

| 4-(4-(pyridin-2-yl)piperazin-1-yl)benzoic acid | Pyridin-2-yl group | None (as carboxylic acid) |

Application as a Precursor for Complex Organic Molecule Synthesis

Sodium 4-(1-piperazinyl)benzoate hydrate (B1144303) is not just a scaffold for simple derivatization but also a key starting material for the total synthesis of more complex organic molecules. The 4-(piperazin-1-yl)benzoyl unit is found within the structure of numerous biologically active compounds. nsf.gov Its robust nature allows it to be carried through multiple synthetic steps. For example, the carboxylate can be used as a handle to attach the entire piperazinyl-benzoyl fragment to a larger molecular core, while the piperazine nitrogen remains available for later-stage functionalization to complete the synthesis of a target molecule. This building block approach simplifies the synthesis of complex structures by providing a pre-formed, functionalized aromatic-heterocyclic system. researchgate.netnih.gov

Stereoselective Synthesis of Chiral Derivatives

The parent molecule, sodium 4-(1-piperazinyl)benzoate hydrate, is achiral. However, it is a valuable precursor for the synthesis of chiral molecules, which is of paramount importance in medicinal chemistry. Chirality can be introduced through several strategies:

Reaction with Chiral Reagents: The nucleophilic N-4 piperazine nitrogen can be reacted with a chiral electrophile, such as a chiral alkyl halide or a chiral acyl chloride, to form a diastereomeric mixture that can potentially be separated.

Asymmetric Catalysis: A prochiral substrate derived from the parent compound can undergo a reaction in the presence of a chiral catalyst. For example, a derivative containing a double bond could be asymmetrically hydrogenated. Chiral phosphoric acids have emerged as powerful catalysts for various stereoselective transformations. nih.gov

Derivatization of a Chiral Piperazine Core: While the parent compound's piperazine is unsubstituted on the carbons, related syntheses often start with or create chiral piperazine rings, for instance, by using chiral 1,2-diamines as starting materials. nih.gov This allows for the synthesis of derivatives with stereocenters on the piperazine ring itself. The development of methods for the stereoselective synthesis of novel chiral catalysts, such as those based on binaphthylazepine, highlights the ongoing interest in creating new chiral environments. nih.govu-szeged.hu

These approaches enable the generation of single-enantiomer products, which is often a requirement for modern therapeutic agents.

Table 4: Strategies for Stereoselective Synthesis

| Strategy | Description | Example Concept |

| Chiral Auxiliary | Attaching a chiral group to the N-4 nitrogen to direct subsequent reactions, followed by its removal. | Reaction with a derivative of a chiral amino acid. |

| Asymmetric Catalysis | Using a chiral catalyst to control the stereochemical outcome of a reaction on a derivative. | Catalytic asymmetric reduction of an imine formed at the N-4 position. |

| Chiral Building Blocks | Starting with or creating a chiral piperazine ring with substituents on the carbon atoms. nih.gov | Synthesis starting from an enantiopure amino acid to build the piperazine ring. nih.gov |

Non Clinical Biological Interaction Studies and Mechanistic Insights

In Vitro Enzyme Binding and Inhibition Mechanisms (e.g., Soluble Epoxide Hydrolase)

Research into sEH inhibitors has identified that certain structural motifs, such as ureas and amides, can fit into the enzyme's catalytic pocket. These inhibitors often form hydrogen bonds with key amino acid residues like Tyr381, Tyr465, and Asp333, leading to competitive and reversible inhibition. Given that the piperazine (B1678402) moiety is a common scaffold in medicinal chemistry, its derivatives have been explored as potential sEH inhibitors. For instance, piperidine-based amides have been synthesized and shown to be potent sEH inhibitors with anti-inflammatory activity. The investigation of such compounds provides a framework for understanding how molecules containing a piperazine ring might interact with sEH, although specific studies on sodium 4-(1-piperazinyl)benzoate hydrate (B1144303) are required to confirm any such activity.

Receptor Ligand Interaction Studies (In Vitro and In Silico, excluding human clinical implications)

The piperazine scaffold is a well-known pharmacophore that can interact with a variety of receptors. Numerous studies have explored the receptor-ligand interactions of piperazine derivatives, revealing their potential to bind to a wide range of biological targets.

Urease Inhibition: In one study, a series of piperazine derivatives were synthesized and evaluated for their ability to inhibit urease, an enzyme implicated in diseases caused by Helicobacter pylori. Molecular docking studies suggested that these compounds could bind within the active site of the enzyme, with some analogs showing excellent inhibitory potential. nih.gov

Neurotransmitter Receptor Binding: Piperazine derivatives have been extensively studied for their activity on neurotransmitter receptors. ijrrjournal.com These compounds have shown affinity for various receptors, including those for histamine (B1213489), dopamine, and serotonin. ijrrjournal.comunodc.org For example, certain 4-(diphenylmethyl)-1-piperazine derivatives have demonstrated potent in vitro histamine H1-receptor antagonistic activity. ijrrjournal.com

Anticancer Target Interaction: In the context of oncology research, piperazine derivatives have been designed to interact with targets such as topoisomerase II. mdpi.com Molecular docking studies have indicated that these compounds can bind to both topoisomerase and DNA, potentially inducing apoptosis in cancer cells. mdpi.com For example, certain phenylpiperazine derivatives of 1,2-benzothiazine have shown cytotoxic activity against breast adenocarcinoma cells. mdpi.com

These examples highlight the versatility of the piperazine moiety in interacting with diverse biological receptors. While these findings are for related compounds, they suggest that sodium 4-(1-piperazinyl)benzoate hydrate could potentially exhibit affinity for various receptor types. However, specific in vitro binding assays and in silico modeling for this particular compound are necessary to determine its receptor interaction profile.

Antimicrobial Activity Evaluation against Model Organisms (e.g., Bacteria, Fungi) and Proposed Mechanisms of Action (In Vitro)

The antimicrobial potential of compounds containing the piperazine ring has been a subject of significant research. Several studies have demonstrated the in vitro activity of piperazine derivatives against a range of bacterial and fungal strains.

One study investigated the antimicrobial properties of 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a compound containing a piperazine moiety. PNT exhibited antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). The proposed mechanism of action involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net

Another study focused on a series of novel piperazine derivatives and their antimicrobial activity. One of the synthesized compounds, PD-2, displayed activity against the Gram-negative bacterium Pseudomonas aeruginosa and the fungus Candida albicans. nih.gov

The following table summarizes the in vitro antimicrobial activity of a related piperazine derivative, 4-(Piperazin-1-ylcarbonyl)Aniline, against several model organisms.

| Organism | Type | Standard Drug | Activity of 4-(Piperazin-1-ylcarbonyl)Aniline |

| Escherichia coli | Bacterium | Tetracycline | Significant |

| Staphylococcus aureus | Bacterium | Tetracycline | Significant |

| Bacillus subtilis | Bacterium | Tetracycline | Significant |

| Pseudomonas aeruginosa | Bacterium | Tetracycline | Significant |

| Candida albicans | Fungus | Clotrimazole | Significant |

| Aspergillus niger | Fungus | Clotrimazole | Significant |

| Data derived from a study on a related piperazine derivative and does not represent direct testing of this compound. mdpi.com |

These findings suggest that the piperazine scaffold is a promising structural motif for the development of new antimicrobial agents. The proposed mechanisms often involve the disruption of essential cellular processes in microorganisms.

Interaction with Biomolecules (e.g., Proteins, Nucleic Acids) in Non-Physiological Contexts

The interaction of small molecules with fundamental biomolecules like proteins and nucleic acids is a key area of non-clinical research. While direct studies on this compound are limited, research on its constituent parts, sodium benzoate (B1203000) and piperazine derivatives, offers some insights.

Studies on sodium benzoate have shown that it can bind to bovine serum albumin (BSA), a model protein, primarily through hydrophobic interactions and hydrogen bonds. nih.gov Furthermore, there is evidence that sodium benzoate can interact with DNA. nih.gov

The piperazine ring, a common feature in many biologically active compounds, is known to participate in various non-covalent interactions. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while the carbon backbone can engage in hydrophobic interactions. These properties enable piperazine-containing molecules to bind to the active sites of enzymes and the grooves of DNA. For instance, some piperazine derivatives designed as anticancer agents are believed to exert their effects by binding to DNA and inhibiting enzymes like topoisomerase. mdpi.com

These studies on related compounds suggest that this compound may have the potential to interact with proteins and nucleic acids through a combination of electrostatic and hydrophobic interactions. However, detailed biophysical studies are required to characterize the specific binding modes and affinities for this particular compound.

Advanced Applications in Chemical Sciences and Material Research

Investigation of Non-Linear Optical (NLO) Properties

There is no available research in the public domain detailing the investigation of the non-linear optical (NLO) properties of sodium 4-(1-piperazinyl)benzoate hydrate (B1144303).

Harmonic Generation Measurements

No studies reporting harmonic generation measurements, such as second-harmonic generation (SHG) or third-harmonic generation (THG), for sodium 4-(1-piperazinyl)benzoate hydrate have been found.

Z-scan Studies for Nonlinear Refractive Index Determination

There are no published Z-scan studies that determine the nonlinear refractive index or the nonlinear absorption coefficient of this compound.

Correlation of Molecular Structure with NLO Response

Due to the absence of experimental or theoretical NLO data, no correlation between the molecular structure of this compound and any potential NLO response has been established in the scientific literature.

Utilization as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

While piperazine (B1678402) and carboxylate-containing molecules are common ligands in coordination chemistry and for the synthesis of Metal-Organic Frameworks (MOFs), there is no specific mention in the literature of this compound being utilized for this purpose. Consequently, no data is available on coordination complexes or MOFs synthesized using this particular compound as a ligand.

Potential in Polymer Chemistry as a Monomer or Additive

A review of the current scientific literature does not yield any studies where this compound is used as a monomer for polymerization or as an additive to modify the properties of existing polymers.

Role in Advanced Catalysis Research

There is no available research that investigates or reports the use of this compound as a catalyst, co-catalyst, or precursor in any field of advanced catalysis.

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating and quantifying sodium 4-(1-piperazinyl)benzoate hydrate (B1144303) from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) is the most relevant chromatographic technique for this non-volatile salt.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile organic compounds like sodium 4-(1-piperazinyl)benzoate hydrate. Given that the compound possesses both a UV-absorbing benzoate (B1203000) group and a piperazine (B1678402) moiety, several HPLC detection methods are applicable.

Reversed-Phase HPLC with UV Detection: A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The presence of the benzoate ring provides a chromophore, allowing for detection using a UV detector. The selection of an appropriate wavelength, likely in the range of 230-270 nm, is critical for sensitivity and selectivity. The mobile phase would typically consist of a mixture of water (often with a pH-adjusting buffer to ensure consistent ionization of the analyte) and an organic modifier like acetonitrile (B52724) or methanol (B129727).

HPLC with Electrochemical Detection (HPLC-ED): The piperazine moiety in the molecule is electrochemically active, making HPLC coupled with an electrochemical detector a viable and highly sensitive option. This technique is particularly useful for detecting trace amounts of the compound. Research on piperazine antihistamines has demonstrated the effectiveness of HPLC-ED, where the piperazine group is oxidized at an electrode surface, generating a measurable current. rsc.orgjocpr.comnih.gov A study on piperazine antihistamines utilized a mobile phase of 50 mM sodium dihydrogen phosphate (B84403) (pH 3) and methanol (45:55, v/v) with amperometric detection. nih.gov

HPLC with Derivatization: For instances where higher sensitivity or selectivity is required, derivatization of the piperazine nitrogen can be employed. The secondary amine in the piperazine ring can react with a derivatizing agent to form a product with a strong chromophore or fluorophore. For example, 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) reacts with piperazine to form a highly UV-active derivative, which can be detected at low levels. jocpr.comresearchgate.net

A summary of potential HPLC conditions is presented in the table below.

| Parameter | UV Detection | Electrochemical Detection | Derivatization (NBD-Cl) |

| Column | C18, 5 µm, 4.6 x 150 mm | ARION-CN, 3 µm, 150 x 2.1 mm | Chiralpak IC, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile/Water with buffer | 50 mM NaH2PO4 (pH 3)/Methanol (45/55, v/v) | Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v) |

| Detection | UV at ~254 nm | Amperometric | UV at 340 nm |

| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min |

| Temperature | 30 °C | Not specified | 35 °C |

This table presents hypothetical and literature-derived conditions for closely related compounds and is intended as a starting point for method development for this compound.

Gas chromatography is generally not a suitable method for the direct analysis of this compound. This is due to the compound's nature as a salt, which makes it non-volatile and thermally labile at the high temperatures required for GC analysis. Direct injection would likely lead to decomposition rather than volatilization.

However, GC could be applicable if the compound is first derivatized to create a more volatile and thermally stable analogue. For example, the carboxylic acid could be esterified, and the piperazine nitrogen could be acylated. This process adds complexity and potential for analytical error, making HPLC the preferred chromatographic method.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of this compound, owing to the UV-absorbing properties of the 4-(1-piperazinyl)benzoate structure.

The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A solution of the compound in a suitable solvent (e.g., water or a buffered solution) would be prepared, and its absorbance measured at the wavelength of maximum absorption (λmax).

For a closely related compound, piperazin-1-ium (B1237378) 4-aminobenzoate (B8803810) monohydrate (PPAB), the λmax has been reported, providing a good starting point for determining the λmax of this compound. tandfonline.com The presence of the benzoate moiety is the primary determinant of the UV absorption. Studies on other benzoate derivatives, such as metronidazole (B1676534) benzoate, have shown a λmax around 268 nm. nih.gov For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

A summary of spectrophotometric data for related compounds is provided below.

| Compound | λmax (nm) | Solvent/Conditions | Reference |

| Piperazin-1-ium 4-aminobenzoate monohydrate | Not specified in abstract | Not specified in abstract | tandfonline.com |

| Metronidazole Benzoate | 268 | 0.1 N HCl | nih.gov |

| Piperazine | ~205 | Not specified | jocpr.com |

| N-nitroso derivative of piperazine | 239 | pH 2.3-2.6 | rdd.edu.iq |

Thermal Analysis Techniques for Stability under Experimental Conditions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for understanding the thermal stability of this compound. These methods are particularly important for determining the temperature at which the hydrate water is lost and the onset of thermal decomposition.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show an initial mass loss corresponding to the dehydration of the compound. The temperature range of this mass loss provides information about the binding strength of the water molecule. At higher temperatures, further mass loss would indicate the decomposition of the organic part of the molecule. Studies on piperazine salts have shown that they can sublime or decompose at elevated temperatures. For instance, 1H,4H-piperazine-N,N'-diium diacetate was found to sublime at around 145°C. researchgate.netum.edu.my The thermal degradation of piperazine itself has been shown to be first-order, with an activation energy of 183.5 kJ/mol. utexas.edu

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as a function of temperature. This technique detects exothermic and endothermic processes. For this compound, DTA would show an endothermic peak corresponding to the loss of water of hydration. Other endothermic or exothermic peaks at higher temperatures would correspond to melting, decomposition, or other phase transitions.

The combination of TGA and DTA provides a comprehensive thermal profile of the compound, which is vital for understanding its stability under various experimental conditions.

| Thermal Event | Expected Observation (TGA) | Expected Observation (DTA) | Approximate Temperature Range (°C) |

| Dehydration | Mass loss corresponding to one water molecule | Endothermic peak | 50 - 150 |

| Decomposition | Significant mass loss | Exothermic/Endothermic peaks | > 200 |

This table is a hypothetical representation based on the expected behavior of a hydrated organic salt.

Electroanalytical Methods for Redox Behavior

Electroanalytical methods, such as cyclic voltammetry (CV), can be used to investigate the redox behavior of this compound. The piperazine moiety is known to be electrochemically active.

Cyclic Voltammetry (CV): In a CV experiment, the potential applied to an electrode is scanned linearly in the forward and reverse directions, and the resulting current is measured. The piperazine ring can be oxidized at an appropriate potential. Studies on aromatic molecules with 1,4-diaza groups, such as pyrazine (B50134) and quinoxaline, show that they undergo two-electron transfer reactions. mdpi.com The oxidation of the piperazine moiety is generally an irreversible process. The peak potential and peak current from a cyclic voltammogram can provide information about the thermodynamics and kinetics of the electron transfer process. The redox potential can be influenced by the pH of the solution and the substituents on the aromatic ring. For example, the presence of electron-donating or electron-withdrawing groups can shift the oxidation potential.

The electrochemical behavior of the piperazine ring makes it a target for electroanalytical quantification and for studying its interactions in different chemical environments.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Diverse Chemical Modifications for Enhanced Properties

The chemical structure of sodium 4-(1-piperazinyl)benzoate hydrate (B1144303) offers multiple sites for modification to tune its physicochemical and functional properties. The piperazine (B1678402) ring, a privileged structure in medicinal chemistry, is particularly amenable to derivatization.

A second avenue involves creating derivatives through reactions at the carboxylate group, such as esterification prior to salt formation. The synthesis of related compounds like ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate demonstrates how the benzoate (B1203000) part can be modified. prepchem.com These modifications could enhance properties such as solubility, stability, or the ability to coordinate with metal ions. Studies on other piperazine derivatives have shown that even small changes, like the introduction of a hydroxyethyl (B10761427) group, can lead to compounds with significant biological potential, such as radioprotective agents. nih.gov

Illustrative Table of Potential Modifications:

| Modification Site | Example Substituent | Potential Enhanced Property | Rationale based on Analogous Compounds |

|---|---|---|---|

| Piperazine N-4 | Methyl (-CH3) | Pharmaceutical activity | Key moiety in Imatinib intermediates. innospk.com |

| Piperazine N-4 | Hydroxyethyl (-CH2CH2OH) | Radioprotective effects | Observed in novel radioprotective piperazine derivatives. nih.gov |

| Benzoate Ring | Nitro (-NO2) | Modified electronic properties, supramolecular assembly | Studied in crystal structures of nitrophenyl)piperazinium benzoates. nih.gov |

Deeper Mechanistic Understanding of Its Chemical Reactivity

A thorough investigation into the chemical reactivity of sodium 4-(1-piperazinyl)benzoate hydrate is essential for unlocking its potential. The compound features a nucleophilic secondary amine on the piperazine ring and a carboxylate group, suggesting a rich reaction chemistry.

Future studies should focus on the kinetics and thermodynamics of reactions such as N-acylation and N-alkylation at the piperazine nitrogen. Understanding these reaction mechanisms is crucial for controlled synthesis of new derivatives. nih.gov The reactivity of the carboxylate group, particularly its potential to be converted back to a carboxylic acid or an ester, also warrants investigation. iucr.org

Furthermore, the interaction between the sodium cation and the benzoate anion, and the role of the hydrate's water molecule in mediating these interactions, should be explored. The synthesis of related piperazinium salts often involves straightforward acid-base reactions, but the resulting crystal packing and stability can be complex. nih.gov Mechanistic studies could clarify how the components self-assemble and how this influences the material's bulk properties.

Integration with Emerging Technologies in Material Science

The structure of this compound makes it a candidate for the development of novel materials. The piperazine and benzoate components can act as linkers in the formation of coordination polymers or metal-organic frameworks (MOFs).

Research could explore the reaction of this compound with various metal salts to create new MOFs. Piperazine derivatives have been successfully used to create supramolecular assemblies with metals like bismuth, which can serve as precursors for nanomaterials. tandfonline.com The bifunctional nature of the molecule (N-H group for hydrogen bonding or coordination, and carboxylate for coordination) could lead to frameworks with interesting topologies and potential applications in gas storage, catalysis, or separation. The ability of piperazine and benzoate moieties to form extensive hydrogen-bonding networks is a key factor in building robust supramolecular structures. nih.gov

Development of Novel Computational Models for Predictive Studies

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound and its potential derivatives, accelerating research and development.

Future efforts could focus on developing accurate computational models to predict key properties. For the parent acid, 4-(1-piperazinyl)benzoic acid, properties such as the predicted octanol-water partition coefficient (XlogP) and topological polar surface area (TPSA) are available from databases like PubChem and can serve as a starting point. uni.lu Molecular dynamics simulations could be employed to understand the conformational flexibility of the piperazine ring and the dynamics of the ion pair and water molecule.

Quantum mechanical calculations could provide insights into the electronic structure, reaction mechanisms, and spectral properties. Such computational studies are routinely used to evaluate potential drug candidates, as seen in the development of novel piperazine-based antipsychotics where parameters like the blood-brain barrier (BBB) penetration are estimated. arabjchem.orgnih.gov These models could guide the synthesis of new derivatives with desired characteristics, saving significant experimental time and resources.

Predicted Physicochemical Properties for the Parent Acid:

| Property | Value | Source |

| Molecular Formula | C11H14N2O2 | PubChem uni.lu |

| Molecular Weight | 206.24 g/mol | ChemicalBook chemicalbook.com |

| XlogP (predicted) | -1.6 | PubChem uni.lu |

| pKa (predicted) | 5.02±0.10 | ChemicalBook chemicalbook.com |

| Melting Point | 295°C | ChemicalBook chemicalbook.com |

| Boiling Point (predicted) | 424.7±30.0 °C | ChemicalBook chemicalbook.com |